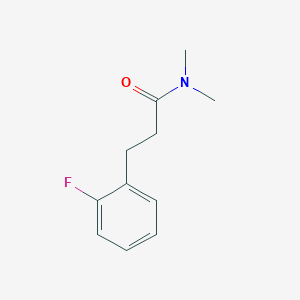
3-(2-Fluorophenyl)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-N,N-dimethylpropanamide, also known as FDP, is a chemical compound that belongs to the class of amides. FDP has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibition of neuronal activity. This leads to the reduction of pain, anxiety, and depression.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the initiation and maintenance of inflammation. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has also been shown to reduce the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide also has a low toxicity profile, making it a safe compound to work with. However, there are some limitations to using 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. One area of research is the development of more potent and selective analogs of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. Another area of research is the investigation of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, the role of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide in modulating the immune system and its potential use in the treatment of autoimmune diseases is an area of interest. Further studies are needed to fully understand the potential therapeutic applications of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide.
In conclusion, 3-(2-Fluorophenyl)-N,N-dimethylpropanamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
3-(2-Fluorophenyl)-N,N-dimethylpropanamide can be synthesized by the reaction of 2-fluoroacetophenone with N,N-dimethylpropanamide in the presence of a catalyst such as potassium carbonate. The reaction proceeds through the formation of an iminium intermediate, which is reduced to the final product using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIZYCALMRJHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

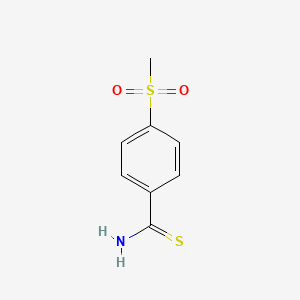
![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2999868.png)
![2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2999869.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)
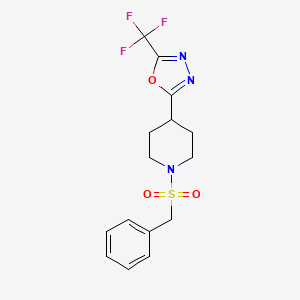
![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)
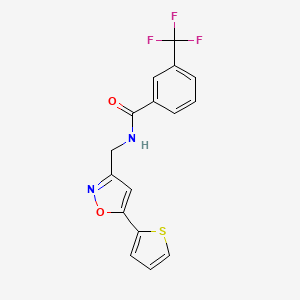

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)
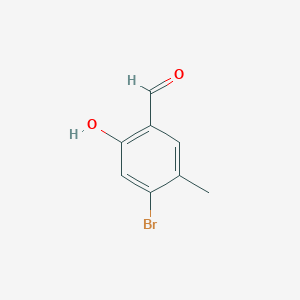
![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)